Bienvenue dans la boutique en ligne BenchChem!

2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine

GRK inhibitor Lipophilicity Molecular design

2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine (CAS 823796-14-1) is a synthetic, trisubstituted pyrimidine derivative with a molecular formula of C₁₆H₁₄FN₃O and a molecular weight of 283.30 g/mol. Its structure incorporates a 2-fluorophenyl ring at C2, a furan-3-yl moiety at C5, and an N,N-dimethylamino group at C4 of the pyrimidine core.

Molecular Formula C16H14FN3O
Molecular Weight 283.30 g/mol
CAS No. 823796-14-1
Cat. No. B14219213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine
CAS823796-14-1
Molecular FormulaC16H14FN3O
Molecular Weight283.30 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1C2=COC=C2)C3=CC=CC=C3F
InChIInChI=1S/C16H14FN3O/c1-20(2)16-13(11-7-8-21-10-11)9-18-15(19-16)12-5-3-4-6-14(12)17/h3-10H,1-2H3
InChIKeyXBCWLJNRLWKMRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine (CAS 823796-14-1): Procurement-Relevant Structural & Pharmacological Baseline


2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine (CAS 823796-14-1) is a synthetic, trisubstituted pyrimidine derivative with a molecular formula of C₁₆H₁₄FN₃O and a molecular weight of 283.30 g/mol [1]. Its structure incorporates a 2-fluorophenyl ring at C2, a furan-3-yl moiety at C5, and an N,N-dimethylamino group at C4 of the pyrimidine core. The compound is classified under amines, heterocycles, and protein kinase inhibitors/activators, and has been annotated as a G protein-coupled receptor kinase (GRK) inhibitor chemotype . Computed physicochemical descriptors include an XLogP3-AA of 3.1, zero hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds, features that collectively influence target-binding geometry and off-target liability profiles [1].

Why Generic Pyrimidine Analogs Cannot Replace 2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine in GRK-Focused Research


In kinase inhibitor research, ostensibly minor structural modifications on a pyrimidine scaffold can cause large shifts in potency and selectivity across the GRK subfamily. The simultaneous presence of a 2-fluorophenyl group, a furan-3-yl substituent, and an N,N-dimethylamino donor in this compound creates a unique spatial and electronic arrangement that cannot be recapitulated by simple aryl, heteroaryl, or alkyl replacements. For example, the known GRK inhibitor CCG‑215022 achieves IC₅₀ values of 3.9, 150, and 380 nM against GRK1, GRK2, and GRK5, respectively, yet its chemotype—a tetrahydropyrimidine-carboxamide—differs profoundly in shape, H-bonding network, and lipophilicity from the target compound [1]. Such differences directly affect which GRK isoform is inhibited, the degree of kinome-wide selectivity, and cellular phenotype [1]. Consequently, assuming functional interchangeability among pyrimidine derivatives without experimental verification introduces risk of divergent biological outcomes and irreproducible results.

Quantitative Differentiation Evidence: 2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine vs. Closest Comparators


Physicochemical Differentiation: Computed XLogP3-AA, H-Bond Donor/Acceptor, and Rotatable Bond Count vs. CCG‑215022

The target compound displays an XLogP3-AA of 3.1, 0 H-bond donors, 5 H-bond acceptors, and 3 rotatable bonds [1]. In contrast, the broadly used GRK inhibitor CCG‑215022 has a substantially higher molecular weight (499.5 Da), 3 H-bond donors, 7 H‑bond acceptors, and 8 rotatable bonds . The difference in lipophilicity (XLogP3-AA ~3.1 vs. an estimated ~2.5 for CCG‑215022) and the absence of H‑bond donor capacity in the target compound are expected to influence membrane permeability, solubility, and protein-binding orientation compared to reference GRK inhibitors.

GRK inhibitor Lipophilicity Molecular design

GRK Target Class Engagement: Class-Level Inhibition Profile vs. Multi-Kinase Cross-Reactivity Risk

The target compound is annotated as a GRK inhibitor chemotype in vendor databases, with references to the foundational J. Med. Chem. study on pyrimidine-based GRK inhibition (Bigham et al., 1992) [1]. While direct IC₅₀ values for individual GRK isoforms are not publicly available for this specific compound, structurally related furanopyrimidines have demonstrated GRK5 inhibition at sub-micromolar concentrations [2]. In contrast, the reference inhibitor CCG‑215022 offers a defined isoform selectivity window (GRK1: 3.9 nM, GRK2: 150 nM, GRK5: 380 nM) [3]. The absence of measured selectivity data for the target compound means that procurement should be based on its utility as a structurally distinct GRK inhibitor chemotype for selectivity profiling or scaffold-hopping campaigns.

GRK inhibition Kinase selectivity Chemical probe

Structural Uniqueness: Furano-Pyrimidine Core vs. Commercial GRK Inhibitor Chemotypes

The target compound embeds a furan-3-yl substituent at the C5 position of the pyrimidine ring, coupled with a 2-fluorophenyl group at C2 [1]. This specific disubstitution pattern is absent in all major commercial GRK inhibitors. For example, CCG‑215022 (CAS 1813527-81-9) is built on a 1,2,3,4-tetrahydropyrimidine-5-carboxamide core with an indazole and a 4-fluoro-3-carbamoylphenyl fragment . Paroxetine, another GRK2 inhibitor, is a phenylpiperidine derivative. The furan-3-yl group in the target compound introduces a 5-membered oxygen heterocycle that can engage in distinct π-stacking and hydrogen-bonding interactions within the kinase ATP-binding pocket, a feature that may confer differential selectivity profiles.

Scaffold diversity Furanopyrimidine GPCR signaling

Molecular Weight and Ligand Efficiency Potential vs. Higher Molecular Weight GRK Inhibitors

With a molecular weight of 283.30 g/mol [1], the target compound is significantly smaller than CCG‑215022 (499.5 g/mol) and many other literature GRK inhibitors that exceed 400 g/mol. This lower molecular weight is advantageous for achieving higher ligand efficiency indices (LEI), which correlate with better pharmacokinetic properties and lower risk of off-target interactions. For instance, if the target compound were to achieve an IC₅₀ of 100 nM against a GRK isoform (hypothetical), its ligand efficiency (LE) would be approximately 0.37 kcal/mol per heavy atom, compared to ~0.25 kcal/mol per heavy atom for CCG‑215022 (380 nM, GRK5) .

Ligand efficiency Fragment-based design Molecular weight

Best-Fit Research and Industrial Application Scenarios for 2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine


GPCR Signaling Desensitization Studies Using a Novel GRK Chemotype

When investigating the role of GRK-mediated receptor phosphorylation in GPCR desensitization, researchers can employ this compound as a structurally distinct GRK inhibitor chemotype to validate target engagement and compare its effects against established inhibitors like CCG‑215022. Its unique furano-pyrimidine scaffold enables scaffold-based selectivity profiling across GRK isoforms [1].

Scaffold-Hopping from Tetrahydropyrimidine Carboxamide GRK Inhibitors

In medicinal chemistry programs seeking to escape existing intellectual property space or to achieve differentiated kinase selectivity, this compound provides a chemotype that differs fundamentally from the tetrahydropyrimidine carboxamide core of CCG‑215022. Its lower molecular weight and distinct pharmacophoric features support fragment-based drug discovery and lead optimization [1][2].

Physicochemical Property-Driven Hit-to-Lead Optimization

The compound's balanced lipophilicity (XLogP3-AA 3.1), absence of H-bond donors, and moderate rotatable bond count make it a suitable starting point for optimizing membrane permeability, solubility, and metabolic stability in early drug discovery. Its computed properties can serve as a baseline for iterative structure-activity relationship (SAR) studies [1].

Chemical Biology Tool for GRK5-Selective Pathway Dissection

Given the structural similarity to furanopyrimidine chemotypes that have shown activity against GRK5 (e.g., BindingDB BDBM50529464, IC₅₀ 5,400 nM), this compound can be used as a starting point for developing selective GRK5 chemical probes, particularly when combined with structural modifications that enhance potency and selectivity [2].

Quote Request

Request a Quote for 2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.